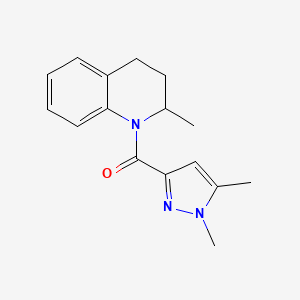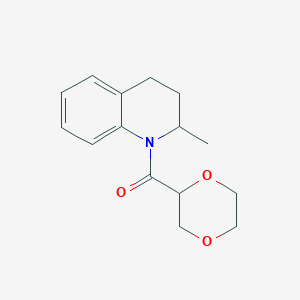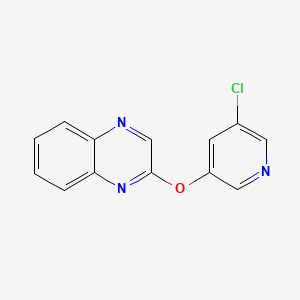![molecular formula C17H19ClN4O2 B7593664 N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide](/img/structure/B7593664.png)
N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide, also known as CPP-115, is a chemical compound that belongs to the class of gamma-aminobutyric acid (GABA) analogs. It is a potent and selective inhibitor of the enzyme called GABA aminotransferase (GABA-AT), which is responsible for the degradation of GABA, an important neurotransmitter in the brain. By inhibiting GABA-AT, CPP-115 increases the concentration of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects in various neurological and psychiatric disorders.
作用機序
N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide works by inhibiting GABA-AT, the enzyme responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide increases the concentration of GABA in the brain, leading to enhanced GABAergic neurotransmission. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability and maintaining the balance between excitation and inhibition in the brain.
Biochemical and physiological effects:
The biochemical and physiological effects of N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide are primarily related to its ability to enhance GABAergic neurotransmission in the brain. This can lead to a variety of effects, including increased inhibition of neuronal activity, reduced seizure activity, and potential therapeutic effects in various neurological and psychiatric disorders. However, the exact biochemical and physiological effects of N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide may vary depending on the specific disorder being treated and the dose and duration of treatment.
実験室実験の利点と制限
One advantage of N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide for lab experiments is its high potency and selectivity for GABA-AT inhibition. This allows for precise modulation of GABAergic neurotransmission without affecting other neurotransmitter systems. Additionally, N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and brain penetration, which make it suitable for in vivo studies.
One limitation of N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide for lab experiments is its potential for off-target effects. Although N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide is highly selective for GABA-AT inhibition, it is possible that it may interact with other enzymes or receptors in the brain, leading to unintended effects. Additionally, the long-term effects of N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide on GABAergic neurotransmission and brain function are not well understood and require further investigation.
将来の方向性
There are several future directions for research on N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide. One area of interest is the potential therapeutic effects of N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Further preclinical and clinical studies are needed to determine the safety and efficacy of N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide in these disorders.
Another area of interest is the development of new GABA-AT inhibitors with improved pharmacokinetic and pharmacodynamic properties. N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide is a promising lead compound for the development of new GABA-AT inhibitors, and further optimization of its structure may lead to compounds with improved therapeutic potential.
Finally, there is a need for further research on the long-term effects of N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide on GABAergic neurotransmission and brain function. This will require the development of new tools and techniques for studying GABAergic neurotransmission in vivo, as well as the use of long-term animal models to assess the safety and efficacy of N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide over extended periods of time.
合成法
N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-chlorophenylacetic acid with 2-pyrrolidinone to form 1-(4-chlorophenyl)-2-pyrrolidinone, which is then reacted with 4-methyl-1H-pyrazole-3-carboxylic acid to form the final product, N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide.
科学的研究の応用
N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In preclinical studies, N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide has been shown to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction and anxiety-like behavior in animal models of anxiety.
特性
IUPAC Name |
N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-12-10-19-21(11-12)8-7-16(23)20-15-6-9-22(17(15)24)14-4-2-13(18)3-5-14/h2-5,10-11,15H,6-9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFXFIMSPBIMFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCC(=O)NC2CCN(C2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7593591.png)
![1-[2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetyl]imidazolidin-2-one](/img/structure/B7593597.png)
![3-[1-(1-Thiophen-2-ylcyclohexanecarbonyl)piperidin-3-yl]propanamide](/img/structure/B7593605.png)
![2-chloro-4-[(3S)-3-hydroxypyrrolidin-1-yl]benzonitrile](/img/structure/B7593607.png)


![[2-(5-Methylfuran-2-yl)azepan-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7593625.png)

![1-[2-(5-Methylfuran-2-yl)azepan-1-yl]-2-methylsulfanylethanone](/img/structure/B7593641.png)
![1-[2-(5-Methylfuran-2-yl)azepan-1-yl]-2-(oxolan-2-yl)ethanone](/img/structure/B7593647.png)


![N-[[2-(cyclopropylmethoxy)phenyl]methyl]-2-pyridin-3-ylcyclopropane-1-carboxamide](/img/structure/B7593658.png)
![2-[(4-Chloropyrazol-1-yl)methyl]-5-thiophen-2-yl-1,3-oxazole](/img/structure/B7593671.png)